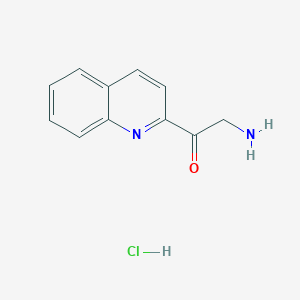

2-Amino-1-quinolin-2-ylethanone;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1-quinolin-2-ylethanone;hydrochloride: is a chemical compound with the CAS Number 2054-47-9. It has a molecular weight of 222.67. The IUPAC name for this compound is 2-amino-1-(quinolin-2-yl)ethan-1-one hydrochloride. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-1-quinolin-2-ylethanone;hydrochloride, can be achieved through various methods. Some common synthetic routes include:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include:

Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, reducing reaction time and energy consumption.

Solvent-Free Reactions: These reactions are carried out without solvents, minimizing environmental impact.

Catalyst Recycling: Using recyclable catalysts like clay or ionic liquids to reduce waste and improve sustainability

化学反応の分析

Types of Reactions: 2-Amino-1-quinolin-2-ylethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products:

科学的研究の応用

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in various studies:

- Anticancer Activity : Research indicates that 2-Amino-1-quinolin-2-ylethanone;hydrochloride exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values indicating significant inhibition of cell proliferation in breast and lung cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 15 |

| Lung Cancer (A549) | 12 |

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. It has been effective against various bacterial strains, with mechanisms involving disruption of cell wall synthesis .

Biological Research

The compound's interaction with biological systems has been explored in several contexts:

- Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells through intrinsic pathways, evidenced by increased levels of cleaved caspase-3 and alterations in Bcl-2 family protein expressions .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on glioblastoma cells. The compound was tested in vitro, showing significant cytotoxicity and inducing apoptosis through the intrinsic pathway. The results highlighted its potential as a novel therapeutic agent against aggressive brain tumors .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was assessed for its antimicrobial properties against pathogenic bacteria. Results indicated that it exhibited comparable effectiveness to standard antibiotics, suggesting its potential role in treating infections caused by resistant strains.

Industrial Applications

Beyond medicinal uses, this compound is also utilized in:

- Dye Synthesis : Its chemical structure allows for modifications that can lead to new dye formulations.

- Material Development : The compound serves as a precursor for synthesizing novel materials with specific properties.

作用機序

The mechanism of action of 2-Amino-1-quinolin-2-ylethanone;hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives are known to:

類似化合物との比較

Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.

Isoquinoline: A structural isomer of quinoline with similar chemical properties.

Cinchonine: An alkaloid derived from quinoline, used in the treatment of malaria

Uniqueness: 2-Amino-1-quinolin-2-ylethanone;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ketone functional groups make it a versatile intermediate for further chemical modifications and applications .

生物活性

2-Amino-1-quinolin-2-ylethanone;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C9H10ClN2O

- Molecular Weight : 198.64 g/mol

- IUPAC Name : this compound

The compound features a quinoline moiety, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Antimalarial Properties : Similar quinoline derivatives have demonstrated efficacy against malaria parasites, indicating that this compound may share similar properties .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | Moderate | |

| Antimicrobial | High | |

| Antimalarial | Potential | |

| Antifungal | Moderate | |

| Anti-inflammatory | Not extensively studied |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various quinoline derivatives, including this compound. The compound exhibited moderate cytotoxicity against several cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, this compound was tested against a panel of bacterial strains. The results demonstrated high antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

特性

IUPAC Name |

2-amino-1-quinolin-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10;/h1-6H,7,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVVQELZRFQXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。